molecular formula C19H19N5O B15190166 6H-Pyrimido(4,5-b)pyrrolizine-9-carboxamide, 7,8-dihydro-N-((dimethylamino)methylene)-4-phenyl- CAS No. 139157-00-9

6H-Pyrimido(4,5-b)pyrrolizine-9-carboxamide, 7,8-dihydro-N-((dimethylamino)methylene)-4-phenyl-

Cat. No.: B15190166
CAS No.: 139157-00-9
M. Wt: 333.4 g/mol
InChI Key: LEJAHCBNVIYDIG-UHFFFAOYSA-N
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Description

“6H-Pyrimido(4,5-b)pyrrolizine-9-carboxamide, 7,8-dihydro-N-((dimethylamino)methylene)-4-phenyl-” is a complex organic compound that belongs to the class of pyrrolizine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrimido-pyrrolizine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6H-Pyrimido(4,5-b)pyrrolizine-9-carboxamide, 7,8-dihydro-N-((dimethylamino)methylene)-4-phenyl-” typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and pyrrolizine precursors. Key steps may involve:

    Cyclization reactions: to form the pyrimido-pyrrolizine core.

    Amidation reactions: to introduce the carboxamide group.

    Substitution reactions: to attach the phenyl and dimethylamino groups.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: to accelerate reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Purification techniques: such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“6H-Pyrimido(4,5-b)pyrrolizine-9-carboxamide, 7,8-dihydro-N-((dimethylamino)methylene)-4-phenyl-” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors and modulating their function.

    Pathways: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido-pyrrolizine derivatives: Compounds with similar core structures.

    Carboxamide derivatives: Compounds with carboxamide functional groups.

    Phenyl-substituted compounds: Compounds with phenyl groups attached.

Uniqueness

The uniqueness of “6H-Pyrimido(4,5-b)pyrrolizine-9-carboxamide, 7,8-dihydro-N-((dimethylamino)methylene)-4-phenyl-” lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.

Properties

CAS No.

139157-00-9

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

N-(dimethylaminomethylidene)-1-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-5-carboxamide

InChI

InChI=1S/C19H19N5O/c1-23(2)12-22-19(25)15-14-9-6-10-24(14)18-16(20-11-21-17(15)18)13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3

InChI Key

LEJAHCBNVIYDIG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC(=O)C1=C2CCCN2C3=C1N=CN=C3C4=CC=CC=C4

Origin of Product

United States

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